molecular formula C12H16ClNO3 B2440197 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide CAS No. 851169-43-2

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide

Cat. No.: B2440197
CAS No.: 851169-43-2
M. Wt: 257.71
InChI Key: CKWIAWRSUYRDGS-UHFFFAOYSA-N
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Description

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide is an organic compound with the molecular formula C12H16ClNO3 It is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and methylamine.

    Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with methylamine to form an intermediate Schiff base.

    Chlorination: The intermediate is then chlorinated using thionyl chloride (SOCl2) to introduce the chloro group.

    Acetylation: Finally, the chlorinated intermediate is acetylated using acetic anhydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: It may inhibit or activate signaling pathways related to inflammation, cell proliferation, and apoptosis.

    Binding Affinity: The presence of the chloro and dimethoxyphenyl groups enhances its binding affinity to target proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3,4-dimethoxyphenyl)acetamide
  • 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
  • 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide

Uniqueness

  • Structural Differences : The presence of the methyl group in 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide distinguishes it from other similar compounds.
  • Biological Activity : The unique combination of functional groups in this compound may result in distinct biological activities and pharmacological profiles.
  • Chemical Reactivity : The specific arrangement of substituents influences its reactivity and the types of chemical reactions it can undergo.

Biological Activity

2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group and a dimethoxyphenyl moiety attached to a methylacetamide backbone. Its molecular formula is C12H16ClN O2, with a molecular weight of approximately 259.72 g/mol. The unique combination of functional groups suggests diverse reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Molecular Targets : It interacts with enzymes involved in inflammatory pathways and may modulate receptor signaling.
  • Binding Affinity : The presence of the chloro and dimethoxyphenyl groups enhances its binding affinity to target proteins, influencing various biochemical processes.
  • Pathways Involved : The compound may inhibit or activate signaling pathways related to inflammation, cell proliferation, and apoptosis, showcasing its potential as an anti-inflammatory and anticancer agent .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:

  • In vitro Studies : The compound demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
  • In vivo Studies : Animal models have shown that the compound reduces paw edema in carrageenan-induced inflammation tests, indicating its efficacy in reducing inflammation .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, showing cytotoxic effects at micromolar concentrations. It appears to impair cell survival by inducing apoptosis through modulation of signaling pathways related to cell growth .
  • Mechanistic Insights : The compound's mechanism involves the inhibition of specific proteins associated with tumor growth, such as UBA5 in pancreatic cancer models .

Table of Biological Activities

Activity TypeAssay TypeResultReference
Anti-inflammatoryCOX enzyme inhibitionIC50 comparable to celecoxib
AnticancerCell viability assaysCytotoxic at micromolar levels
In vivo inflammationCarrageenan-induced edemaSignificant reduction
UBA5 inhibitionPancreatic cancer modelsIC50 values: 30 μM

Case Studies

  • Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects of various derivatives of related compounds. It was found that those with similar structural features exhibited significant COX-2 inhibition, supporting the potential of this compound as an anti-inflammatory agent .
  • Anticancer Research : In a study focusing on pancreatic cancer cells (PaCa2), treatment with this compound resulted in reduced cell viability and tumor growth in xenograft models without significant toxicity observed in treated mice .

Properties

IUPAC Name

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-14(12(15)7-13)8-9-4-5-10(16-2)11(6-9)17-3/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWIAWRSUYRDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)OC)OC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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